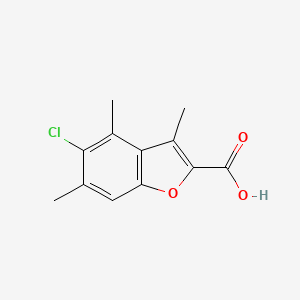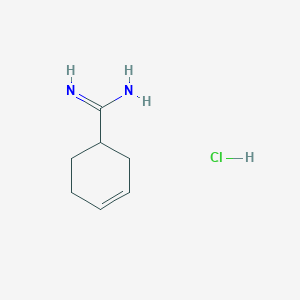
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
説明
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, also known as 3-MPA, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
科学的研究の応用
Synthesis and Pharmaceutical Applications :
- Muchowski et al. (1985) explored the synthesis of related compounds, namely 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, and their potential as analgesic and anti-inflammatory agents. They found that these compounds, including a p-methoxy analog, showed significant potency in animal models (Muchowski et al., 1985).
Structural and Spectroscopic Evaluations :
- Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They evaluated its crystal structure and nonlinear optical properties, providing insights into its molecular behavior (Tamer et al., 2015).
Chemical Properties and Reactions :
- Sarantou & Varvounis (2022) discussed the synthesis of a derivative of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They presented different methods for its synthesis and analyzed the structure of the final product using various spectroscopic techniques (Sarantou & Varvounis, 2022).
X-ray Powder Diffraction Data :
- Wang et al. (2017) provided X-ray powder diffraction data for a compound closely related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This information is crucial for understanding the physical characteristics and crystalline structure of such compounds (Wang et al., 2017).
Application in Anion Binding :
- Anzenbacher et al. (1999) studied the synthesis and anion binding properties of calix[4]pyrrole derivatives, which can be structurally related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They examined how structural variations affect anion binding affinities (Anzenbacher et al., 1999).
Antimicrobial Properties :
- Hublikar et al. (2019) synthesized novel derivatives of a similar compound and evaluated their antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
作用機序
Target of Action
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, and they are known to interact with various targets in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to influence several pathways, including those related to lipid metabolism .
Pharmacokinetics
Studies on similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have shown that they undergo rapid metabolism and wide tissue distribution .
Result of Action
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGZRPLEPVDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)





![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)